molecular formula C15H12F3N3O2S B11063656 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No.: B11063656
M. Wt: 355.3 g/mol
InChI Key: VYUOXCWFINSTQD-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrimidine-dione class, characterized by a fused bicyclic core with a methylsulfanyl group at position 2 and a 4-(trifluoromethyl)phenyl substituent at position 3.

Properties

Molecular Formula

C15H12F3N3O2S

Molecular Weight

355.3 g/mol

IUPAC Name

2-methylsulfanyl-5-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C15H12F3N3O2S/c1-24-14-20-12-11(13(23)21-14)9(6-10(22)19-12)7-2-4-8(5-3-7)15(16,17)18/h2-5,9H,6H2,1H3,(H2,19,20,21,22,23)

InChI Key

VYUOXCWFINSTQD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-diketone and triethyl orthoformate in diacetyl oxide. This step forms a key intermediate, 1-(4-trifluoromethyl-2-methylthiophenyl)-3-cyclopropyl-2-ethoxymethylene propane-1,3-diketone (Compound II). Subsequent treatment with hydroxylamine hydrochloride under pH-controlled conditions (3.0–5.0) yields the target compound via cyclization.

Table 1: Condensation-Cyclization Parameters

ParameterValue/RangeSource Citation
Reactant Molar Ratio1:1.0–2.0 (Diketone:Triethyl Orthoformate)
SolventDiacetyl Oxide
Reaction Temperature0°C–75°C
pH Control3.0–5.0
Yield60–75%

Bromination and Functionalization

N-Bromosuccinimide (NBS) Mediated Bromination

Bromination at the pyrido[2,3-d]pyrimidine core is achieved using NBS in dimethylformamide (DMF). This step introduces a bromine atom at position 6, critical for downstream functionalization. The reaction proceeds at room temperature (20°C) over 18 hours, yielding 6-bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one as a pale yellow solid.

Table 2: Bromination Reaction Conditions

ParameterValue/RangeSource Citation
ReagentN-Bromosuccinimide (NBS)
SolventAnhydrous DMF
Temperature20°C
Reaction Time18 Hours
Yield48%

Microwave-Assisted Cyclocondensation

Accelerated Synthesis via Microwave Irradiation

Microwave irradiation significantly reduces reaction times. A mixture of guanidine carbonate, active malononitrile, and methyl acrylate in methanol is heated at 140°C for 10 minutes under microwave conditions. This method produces 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones with high regioselectivity.

Table 3: Microwave Reaction Parameters

ParameterValue/RangeSource Citation
ReactantsGuanidine Carbonate, Malononitrile, Methyl Acrylate
SolventMethanol
Temperature140°C
Irradiation Time10 Minutes
Yield76–92%

Photochemical Dehydrogenation

UV-Induced Aromatization

Photodehydrogenation using UV light (365 nm) in dimethyl sulfoxide (DMSO) converts 5,6-dihydro intermediates to aromatic pyrido[2,3-d]pyrimidines. This step eliminates two hydrogen atoms, achieving full conjugation. Reaction completion is confirmed by NMR spectral shifts (e.g., disappearance of dihydro proton signals at δ 2.70 ppm).

Table 4: Photodehydrogenation Conditions

ParameterValue/RangeSource Citation
Light Source365 nm LED
SolventDMSO
Reaction Time7–43 Hours
Yield24–76%

Double Annulation Strategy

Sequential [5 + 1] Cyclizations

A two-step annulation approach starts with α-alkenoyl-α-carbamoyl ketene-(S,S)-acetals. The first annulation with ammonium acetate forms 2-amino-3-carbamoyl-5,6-dihydro-4-pyridones. The second annulation with Vilsmeier reagent (DMF/POCl₃) constructs the pyrido[2,3-d]pyrimidine core, achieving 7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones.

Table 5: Double Annulation Parameters

ParameterValue/RangeSource Citation
First Annulation ReagentAmmonium Acetate
Second Annulation ReagentVilsmeier Reagent (DMF/POCl₃)
TemperatureRoom Temperature–65°C
Yield32–84%

Catalytic Oxidation and Reductive Amination

MnO₂ Oxidation and LiAlH₄ Reduction

(4-Cyclohexylamino-2-methylsulfanyl-pyridine-5-yl)-methanol is oxidized with MnO₂ in chloroform to form the corresponding aldehyde. Subsequent reductive amination with LiAlH₄ yields secondary amines, which are cyclized to the target compound. This method emphasizes the role of the 2-methylsulfanyl group in stabilizing intermediates.

Table 6: Oxidation-Reduction Conditions

ParameterValue/RangeSource Citation
Oxidizing AgentManganese Dioxide (MnO₂)
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
SolventChloroform
Yield79–90%

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrido[2,3-d]pyrimidine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

  • Antimicrobial Properties
    • Compounds with trifluoromethyl groups have been shown to exhibit significant antimicrobial activity. Research indicates that derivatives similar to 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 1 µM, indicating potent activity against resistant strains .
  • Anticancer Activity
    • Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that similar pyrido-pyrimidine derivatives can inhibit the growth of cancer cell lines with IC50 values in the low micromolar range. The mechanism of action is believed to involve interference with DNA synthesis or repair pathways .

Synthesis and Structural Modifications

The synthesis of 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. Modifications to the molecular structure can enhance its biological activity or alter its pharmacokinetic properties. For instance:

  • Substituent Variation : Changing the substituents on the phenyl ring or modifying the methylsulfanyl group can lead to derivatives with improved potency or selectivity against specific targets.

Case Studies

  • Case Study on Antimicrobial Activity
    • A study evaluated a series of pyrido-pyrimidine derivatives for their efficacy against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria with a focus on its trifluoromethyl moiety enhancing lipophilicity and membrane penetration .
  • Case Study on Anticancer Potential
    • Another research project investigated the anticancer properties of related compounds through the National Cancer Institute's (NCI) protocols. The compound exhibited notable cytotoxicity against a panel of human tumor cell lines, suggesting its potential as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrido[2,3-d]pyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridopyrimidine-diones are a pharmacologically significant class, often explored for anticancer and enzyme-inhibitory activities. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity (IC₅₀) Solubility (LogP) Synthetic Yield Key References
Target Compound 2-(Methylsulfanyl), 4-(Trifluoromethyl)Ph Not reported (hypothetical) ~2.8 (estimated) N/A
Pemetrexed Disodium (Alimta®) Glutamate mimic, pyrrolo[2,3-d]pyrimidine 20 nM (TS inhibition) -1.5 (hydrophilic) 13.9%
Raltitrexed (Tomudex®) Quinazoline core, thiophene substituent 1.3 nM (TS inhibition) ~0.8 18%
5-Fluorouracil (5-FU) Fluorinated pyrimidine 10 μM (TS inhibition) -0.9 85%

Key Observations

Structural Differentiation: The target compound’s methylsulfanyl group distinguishes it from classical antifolates like pemetrexed (glutamate side chain) or raltitrexed (thiophene group). This may alter target binding kinetics or resistance profiles.

Synthetic Complexity :

  • While pemetrexed synthesis achieved a 13.9% yield via esterification and cyclization , the target compound’s synthesis (unreported in evidence) would require additional steps for introducing the trifluoromethylphenyl group, likely lowering yields.

Bioactivity Hypotheses :

  • The methylsulfanyl group may act as a hydrogen-bond acceptor, mimicking folate substrates for thymidylate synthase (TS) inhibition. However, its larger size compared to 5-FU’s fluorine could reduce TS affinity.
  • The trifluoromethyl group’s electron-withdrawing effects might stabilize interactions with hydrophobic enzyme pockets, similar to raltitrexed’s thiophene moiety.

Biological Activity

The compound 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a member of the pyridopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C14_{14}H12_{12}F3_{3}N3_{3}O2_{2}S
  • Molecular Weight : 335.32 g/mol

This compound features a methylsulfanyl group and a trifluoromethylphenyl moiety, which are critical for its biological activity.

Research indicates that pyridopyrimidine derivatives exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in cell proliferation and survival. The specific compound in focus has shown promising results in the following areas:

  • Kinase Inhibition : Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial regulators of the cell cycle and are often overexpressed in cancer cells .
  • Antiproliferative Effects : In vitro studies have demonstrated that related pyridopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for these compounds often fall within the low micromolar range, indicating strong activity .

Efficacy in Biological Assays

A summary of biological assays conducted on similar pyridopyrimidine derivatives is presented in Table 1 below:

Compound NameCell Line TestedIC50 (μM)Mechanism
7xMCF-76.2CDK4 Inhibition
7xHCT-11627.3CDK6 Inhibition
7yDU1450.25Multikinase Inhibition
7zK5620.30Apoptosis Induction

Table 1: Efficacy of Pyridopyrimidine Derivatives in Antiproliferative Assays

Case Studies

  • In Vitro Studies : A study focusing on the compound's effects on MCF-7 cells revealed that it induced apoptosis through the activation of caspases and subsequent cell cycle arrest at the G1 phase. This was corroborated by flow cytometry analysis showing an increase in sub-G1 population, indicative of apoptotic cells .
  • In Vivo Studies : Animal models treated with similar pyridopyrimidine derivatives exhibited reduced tumor growth rates compared to control groups. Notably, the administration of these compounds resulted in significant tumor regression in xenograft models of breast cancer .
  • Kinase Profiling : Further kinase profiling has shown that this class of compounds can inhibit multiple kinases beyond CDK4/6, including PI3K and FGFR1, suggesting broad therapeutic potential against various cancers .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione?

  • Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, refluxing precursor pyrimidine derivatives with methylsulfanyl-containing reagents in ethanol or acetonitrile under controlled pH (e.g., using potassium hydroxide) is common. Purification often employs recrystallization from acetic acid/water mixtures or column chromatography. Reaction progress should be monitored via HPLC or TLC, with intermediates characterized by 1H^1H-NMR and mass spectrometry .

Q. How can researchers ensure structural fidelity during synthesis?

  • Answer : Use orthogonal characterization techniques:

  • X-ray crystallography for unambiguous confirmation of the pyrido[2,3-d]pyrimidine core.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • 19F^{19}F-NMR to confirm the trifluoromethyl group’s integrity.
  • Cross-validate with computational models (e.g., DFT calculations for bond angles/distances) .

Q. What experimental parameters influence the compound’s stability in aqueous media?

  • Answer : Stability studies should assess:

  • pH dependence : Test buffered solutions (pH 3–9) at 25–37°C, monitoring degradation via UV-Vis spectroscopy.
  • Oxidative stability : Expose to hydrogen peroxide or radical initiators (e.g., AIBN) to evaluate sulfur-methyl group susceptibility.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s derivatives?

  • Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy barriers for key steps like methylsulfanyl incorporation or trifluoromethyl-phenyl coupling. Pair with cheminformatics tools to predict regioselectivity and side reactions. Validate predictions experimentally via kinetic studies under varying temperatures and catalysts .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Answer : Contradictions often arise from assay variability (e.g., cell lines, solvent systems). Mitigate by:

  • Standardizing assay conditions : Use consistent DMSO concentrations (<0.1% v/v) and control for light/temperature.
  • Orthogonal assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT assays).
  • Meta-analysis : Apply statistical models (ANOVA or Bayesian inference) to aggregate data from independent studies .

Q. How to design a reactor system for scalable synthesis while maintaining enantiomeric purity?

  • Answer : Integrate continuous-flow reactors with in-line chiral HPLC monitoring. Use immobilized catalysts (e.g., palladium on carbon for coupling steps) to enhance enantioselectivity. Optimize residence time and pressure via computational fluid dynamics (CFD) simulations, referencing CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (100 ns trajectories) to map binding modes to targets like kinases or GPCRs. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Use surface plasmon resonance (SPR) for kinetic binding analysis .

Methodological Resources

  • Statistical Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize reaction yield by varying temperature, solvent polarity, and catalyst loading. Analyze via response surface methodology (RSM) .
  • Data Reprodubility : Adopt CRDC subclass RDF2050108 (process control and simulation) for automated reaction monitoring and data logging .

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